molecular formula C9H9NaO3 B13851392 Sodium L-3-phenyl-D5-lactate

Sodium L-3-phenyl-D5-lactate

Cat. No.: B13851392
M. Wt: 193.19 g/mol
InChI Key: DVSAFLNBVQKEKE-ZOOGVSIDSA-M
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Description

Sodium L-3-phenyl-D5-lactate is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. . It is used in various scientific research applications due to its unique properties and isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium L-3-phenyl-D5-lactate typically involves the deuteration of L-3-phenyl-lactic acidThis can be achieved through various chemical reactions, such as hydrogen-deuterium exchange reactions, where hydrogen atoms in the compound are replaced with deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Sodium L-3-phenyl-D5-lactate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives. These products are often used in further chemical synthesis and research applications .

Scientific Research Applications

Sodium L-3-phenyl-D5-lactate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the production of deuterated compounds for various industrial applications

Mechanism of Action

The mechanism of action of Sodium L-3-phenyl-D5-lactate involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions and metabolic processes. This isotopic effect is used to study reaction mechanisms and metabolic pathways in detail .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Sodium L-3-phenyl-D5-lactate include:

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracing and analysis in various scientific studies, making it a valuable tool in chemistry, biology, and medicine .

Properties

Molecular Formula

C9H9NaO3

Molecular Weight

193.19 g/mol

IUPAC Name

sodium;(2S)-2-hydroxy-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate

InChI

InChI=1S/C9H10O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8,10H,6H2,(H,11,12);/q;+1/p-1/t8-;/m0./s1/i1D,2D,3D,4D,5D;

InChI Key

DVSAFLNBVQKEKE-ZOOGVSIDSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)[O-])O)[2H])[2H].[Na+]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)[O-])O.[Na+]

Origin of Product

United States

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